Perfluoro-alpha-sexithiophene

Übersicht

Beschreibung

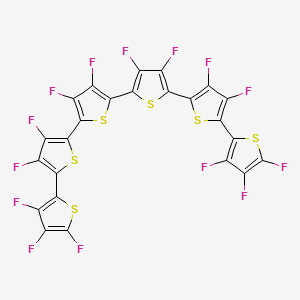

Perfluoro-alpha-sexithiophene is a perfluorinated organic semiconductor known for its unique electronic properties. It is a derivative of alpha-sexithiophene, where all hydrogen atoms are replaced by fluorine atoms. This compound is of significant interest due to its high electron affinity and stability, making it a promising material for various electronic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of perfluoro-alpha-sexithiophene typically involves the perfluorination of alpha-sexithiophene. This process can be achieved through direct fluorination using elemental fluorine or through electrochemical fluorination. The reaction conditions often require low temperatures and the presence of a solvent such as acetonitrile to control the reaction rate and prevent decomposition .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is optimized to minimize the use of hazardous reagents and to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Perfluoro-alpha-sexithiophene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or ozone.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of perfluorinated carboxylic acids.

Reduction: Formation of partially fluorinated thiophenes.

Substitution: Formation of substituted perfluoro-alpha-sexithiophenes.

Wissenschaftliche Forschungsanwendungen

Semiconductor Applications

pF-6T has been recognized for its potential as an n-type semiconductor, contrasting with its parent compound 6T, which is primarily a p-type semiconductor. The introduction of fluorine atoms significantly modifies the electronic properties, allowing for improved charge transport characteristics.

Table 1: Comparison of Electronic Properties

| Property | 6T | pF-6T |

|---|---|---|

| Electron Mobility | High | Moderate |

| Ionization Potential | Lower | Higher |

| Electron Affinity | Low | High |

| Conductivity | P-type | N-type |

The transition from p-type to n-type behavior is crucial for the development of organic field-effect transistors (OFETs) and complementary organic circuits, where both types of semiconductors are required for efficient operation .

Photovoltaic Applications

The unique properties of pF-6T also make it suitable for use in organic photovoltaic (OPV) cells. Its ability to form thin films with high charge mobility and stability under illumination enhances the efficiency of solar cells.

Case Study: OPV Cells Using pF-6T

A study demonstrated that blending pF-6T with fullerene derivatives resulted in improved power conversion efficiencies compared to cells using only 6T. The optimized blend exhibited enhanced light absorption and charge separation, leading to a significant increase in overall efficiency .

Thin Film Growth and Characterization

The growth of thin films of pF-6T has been extensively studied due to its importance in device fabrication. Techniques such as coevaporation and spin coating have been employed to create films with controlled morphology and crystallinity.

Table 2: Thin Film Growth Parameters

| Method | Substrate | Growth Temperature | Morphology Type |

|---|---|---|---|

| Coevaporation | Silicon Oxide | Room Temperature | Standing-Up |

| Spin Coating | Glass | Elevated Temperature | Lying-Down |

Characterization techniques such as X-ray scattering and atomic force microscopy (AFM) have revealed that the growth conditions significantly influence the film's microstructure, which in turn affects its electronic performance .

Organic Light Emitting Diodes (OLEDs)

pF-6T has shown promise in OLED applications due to its high photoluminescence efficiency and stability. Its incorporation into OLEDs can lead to devices with improved brightness and longevity.

Case Study: OLED Performance with pF-6T

Research indicated that OLEDs utilizing pF-6T as an emissive layer exhibited higher luminance and reduced degradation compared to those using traditional materials. This enhancement is attributed to the robust electronic structure provided by fluorination .

Sensors and Other Applications

Beyond electronics, pF-6T's unique properties make it suitable for sensor applications, particularly in detecting environmental pollutants or changes in temperature due to its sensitivity to external stimuli.

Example Application: Gas Sensors

A recent study explored the use of pF-6T in gas sensors, demonstrating its capability to detect low concentrations of volatile organic compounds (VOCs) effectively. The sensor's response time and sensitivity were significantly improved due to the high electron affinity of pF-6T .

Wirkmechanismus

The mechanism of action of perfluoro-alpha-sexithiophene involves its interaction with electronic devices at the molecular level. The compound’s high electron affinity allows it to act as an electron acceptor in organic electronic devices. This interaction is facilitated by the strong dipole moments within each thiophene ring, which enhance charge transport properties .

Vergleich Mit ähnlichen Verbindungen

Alpha-sexithiophene: The non-fluorinated counterpart with lower electron affinity.

Perfluoropentacene: Another perfluorinated organic semiconductor with similar electronic properties but different molecular structure.

Perfluorotetracene: Similar in terms of perfluorination but differs in the number of thiophene rings.

Uniqueness: Perfluoro-alpha-sexithiophene is unique due to its combination of high electron affinity, stability, and strong dipole moments. These properties make it particularly suitable for applications in organic electronics, where efficient charge transport is crucial .

Biologische Aktivität

Perfluoro-alpha-sexithiophene (PF6T) is a fluorinated derivative of α-sexithiophene (6T), an organic semiconductor known for its high hole mobility and potential applications in organic electronics. The introduction of fluorine atoms in PF6T alters its electronic properties, making it a subject of interest in material science and biological research. This article explores the biological activity of PF6T, focusing on its interactions at the molecular level, potential toxicological effects, and implications for environmental health.

Chemical Structure and Properties

PF6T is characterized by its unique molecular structure, comprising six thiophene units fully substituted with fluorine atoms. This perfluorination enhances its stability and hydrophobicity, influencing its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C24F14S6 |

| Molecular Weight | 654.00 g/mol |

| Melting Point | Not Available |

| Solubility | Insoluble in water |

| Boiling Point | Not Available |

Toxicological Studies

Recent studies have indicated that PF6T exhibits significant biological activity, particularly in terms of toxicity. Research involving zebrafish models has demonstrated that exposure to various perfluoroalkyl substances (PFAS), including PF6T, leads to developmental toxicity and transcriptomic changes linked to neurological and metabolic processes.

- Developmental Toxicity : In a study assessing transcriptomic responses in zebrafish, PF6T was found to disrupt gene expression related to brain and nervous system development. This suggests potential neurotoxic effects associated with early-life exposure to PF6T .

- Endocrine Disruption : Similar to other PFAS compounds, PF6T may interfere with hormonal functions, potentially leading to endocrine disruption. The mechanisms through which PF6T exerts these effects are still under investigation, but they are believed to involve interactions with nuclear receptors .

Case Study 1: Zebrafish Developmental Toxicity

A study conducted by Rericha et al. (2024) examined the effects of PFAS on zebrafish embryos. The findings indicated that PF6T exposure resulted in significant alterations in gene expression related to lipid metabolism and cardiac function:

- Key Findings :

- Increased expression of genes associated with lipid metabolism.

- Decreased expression of genes involved in cardiac development.

This study highlights the potential risks associated with environmental exposure to PF6T and similar compounds.

Case Study 2: Interaction with Biological Macromolecules

Research has shown that PF6T can interact with various biological macromolecules, leading to oxidative stress. The compound generates reactive oxygen species (ROS) upon exposure to light, which can damage proteins, lipids, and DNA:

- Mechanism of Action :

Table 2: Summary of Biological Activities of PF6T

| Biological Activity | Description |

|---|---|

| Developmental Toxicity | Alters gene expression in zebrafish embryos |

| Endocrine Disruption | Potential interference with hormonal functions |

| Oxidative Stress | Induces ROS generation leading to cellular damage |

Eigenschaften

IUPAC Name |

2-[3,4-difluoro-5-(3,4,5-trifluorothiophen-2-yl)thiophen-2-yl]-5-[5-[3,4-difluoro-5-(3,4,5-trifluorothiophen-2-yl)thiophen-2-yl]-3,4-difluorothiophen-2-yl]-3,4-difluorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24F14S6/c25-1-3(27)15(17-5(29)7(31)19(41-17)21-9(33)11(35)23(37)43-21)39-13(1)14-2(26)4(28)16(40-14)18-6(30)8(32)20(42-18)22-10(34)12(36)24(38)44-22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQYOBZQVNNGMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(SC(=C1F)C2=C(C(=C(S2)C3=C(C(=C(S3)F)F)F)F)F)C4=C(C(=C(S4)C5=C(C(=C(S5)C6=C(C(=C(S6)F)F)F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24F14S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475733 | |

| Record name | Perfluoro-alpha-sexithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347838-21-5 | |

| Record name | Perfluoro-alpha-sexithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.